molecular formula C21H19N3O4 B2990049 (4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone CAS No. 1797183-04-0

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone

Cat. No.: B2990049
CAS No.: 1797183-04-0
M. Wt: 377.4
InChI Key: HYUDFADVXYJHBU-UHFFFAOYSA-N
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Description

(4-(Furan-2-carbonyl)piperazin-1-yl)(3-(pyridin-2-yloxy)phenyl)methanone: is a complex organic compound that has garnered attention in scientific research due to its potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a piperazine ring substituted with a furan-2-carbonyl group and a phenyl ring substituted with a pyridin-2-yloxy group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine core. One common synthetic route is the reaction of piperazine with furan-2-carbonyl chloride under controlled conditions to form the intermediate piperazine-furan derivative. This intermediate is then further reacted with 3-(pyridin-2-yloxy)phenylboronic acid in the presence of a suitable catalyst, such as palladium, to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The furan ring can be oxidized to form a furan-2-carboxylic acid derivative.

  • Reduction: : The pyridine ring can be reduced to form a pyridin-2-ol derivative.

  • Substitution: : The phenyl ring can undergo electrophilic substitution reactions with various reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromyl chloride (CrO₂Cl₂).

  • Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: : Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) and iron(III) chloride (FeCl₃).

Major Products Formed

  • Oxidation: : Furan-2-carboxylic acid derivatives.

  • Reduction: : Pyridin-2-ol derivatives.

  • Substitution: : Various substituted phenyl derivatives.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: : It can be used as a building block for the synthesis of more complex molecules.

  • Biology: : It has potential as a bioactive compound in drug discovery and development.

  • Medicine: : It may have therapeutic applications, such as in the treatment of certain diseases.

  • Industry: : It can be utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the combination of the piperazine ring and the furan-2-carbonyl group. Similar compounds include:

  • 4-(Furan-2-carbonyl)piperazine derivatives: : These compounds share the piperazine and furan-2-carbonyl groups but differ in the substituents on the piperazine ring.

  • Phenyl-pyridine derivatives: : These compounds have similar phenyl and pyridine rings but lack the piperazine and furan-2-carbonyl groups.

Properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-(3-pyridin-2-yloxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O4/c25-20(16-5-3-6-17(15-16)28-19-8-1-2-9-22-19)23-10-12-24(13-11-23)21(26)18-7-4-14-27-18/h1-9,14-15H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYUDFADVXYJHBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)OC3=CC=CC=N3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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